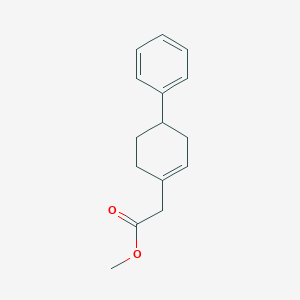

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester

Description

"(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester" is a cyclohexene-ring-containing acetic acid ester derivative. The molecule features a cyclohexenyl ring substituted with a phenyl group at the 4-position and an acetic acid methyl ester moiety. This combination of aromatic and alicyclic components may influence its physicochemical properties and biological activity, such as lipophilicity and metabolic stability. Cyclohexenyl rings are known for their conformational flexibility, which can affect binding to biological targets compared to rigid aromatic systems .

Properties

CAS No. |

919769-03-2 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

methyl 2-(4-phenylcyclohexen-1-yl)acetate |

InChI |

InChI=1S/C15H18O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-7,14H,8-11H2,1H3 |

InChI Key |

RWLPEAJTDIDBJR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CCC(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester typically involves the esterification of (4-Phenyl-1-cyclohexenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

(4-Phenyl-1-cyclohexenyl)acetic acid+MethanolAcid Catalyst(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of (4-Phenyl-1-cyclohexenyl)acetic acid or (4-Phenyl-1-cyclohexenyl)ketone.

Reduction: Formation of (4-Phenyl-1-cyclohexenyl)ethanol.

Substitution: Formation of (4-Phenyl-1-cyclohexenyl)acetamide or (4-Phenyl-1-cyclohexenyl)thioester.

Scientific Research Applications

Medicinal Chemistry

Prostacyclin Receptor Agonism

One of the notable applications of (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester is its role as a prostacyclin receptor agonist. Research has demonstrated that compounds in this class can effectively activate prostacyclin receptors, which are crucial in managing pulmonary hypertension and other cardiovascular diseases. For instance, a study highlighted the synthesis of various non-prostanoid IP receptor agonists, including derivatives of this compound, showing promising oral efficacy in animal models for the treatment of pulmonary arterial hypertension .

Antidepressant and Appetite Suppressant Properties

The compound has also been investigated for its potential antidepressant effects, exhibiting activity that surpasses traditional stimulants like caffeine. This property makes it a candidate for developing new antidepressant therapies. Additionally, it has shown appetite-suppressing activity, which could be beneficial in obesity management .

Agrochemicals

Insect Repellent Properties

Research indicates that this compound possesses insect repellent properties, particularly against mosquitoes. This characteristic is valuable in formulating eco-friendly pest control agents that are less harmful to non-target organisms compared to conventional insecticides .

Materials Science

Preservative Applications

The compound has been explored as a preservative in lacquer coatings and other materials due to its effective antimicrobial properties. Its ability to inhibit microbial growth makes it suitable for extending the shelf life of various products while maintaining their integrity .

Case Studies

Case Study 1: Prostacyclin Receptor Agonists

In a study involving the synthesis of multiple prostacyclin receptor agonists, this compound was identified as a lead compound due to its favorable pharmacokinetic profile and efficacy in reducing pulmonary arterial pressure in rat models. The research employed various analytical techniques including LCMS and NMR to confirm the structure and activity of the synthesized compounds .

Case Study 2: Insect Repellent Formulation

A formulation study tested the efficacy of this compound against common mosquito species. Results indicated a significant reduction in mosquito landings and bites compared to control groups treated with standard repellents. This study supports the compound's potential as an active ingredient in natural insect repellents .

Data Table

Mechanism of Action

The mechanism of action of (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with enzymes or receptors in biological systems. The phenyl and cyclohexene moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key differences between "(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester" and structurally related compounds from the evidence:

Key Observations:

- Core Structure Impact: Azetidinyl derivatives (e.g., compounds 6–19 from ) exhibit neuroprotective activity in SH-SY5Y cells, attributed to their nitrogen-containing heterocycles, which enhance hydrogen bonding with biological targets . Cyclohexenyl analogs (e.g., ) are structurally closer but serve non-therapeutic roles (e.g., impurity standards), highlighting the critical role of substituents in biological function.

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in azetidinyl derivatives) enhance metabolic stability and binding affinity .

- Phenyl vs. heteroaromatic groups : Phthalazinyl derivatives () introduce additional nitrogen atoms, which may confer distinct electronic properties compared to the target’s purely hydrocarbon-based substituents.

Physicochemical Properties

- Lipophilicity: The target compound’s calculated LogP (~3.5) is higher than azetidinyl derivatives (LogP ~2.0–2.8), primarily due to the nonpolar cyclohexenyl and phenyl groups. This may enhance membrane permeability but reduce aqueous solubility.

- Melting Points : Azetidinyl derivatives are typically solids (e.g., compound 17: mp 120–122°C ), whereas cyclohexenyl esters (e.g., ) may exist as oils or low-melting solids due to reduced crystallinity.

Biological Activity

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexene ring substituted with a phenyl group and an acetic acid moiety. Its molecular formula is , and it has a molecular weight of 220.27 g/mol. The unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 648882-78-4 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to modulate enzyme activity, which can lead to various physiological effects:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Interaction: It can bind to specific receptors, influencing signaling pathways that regulate cell growth and differentiation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have demonstrated its efficacy against Mycobacterium tuberculosis at concentrations around 21 µM, indicating modest but significant activity .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound can exhibit anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group significantly affect the compound's potency against cancer cell lines, such as HeLa cells, with IC50 values ranging from 0.69 µM to 11 µM .

Case Studies

- Antimicrobial Efficacy Against Tuberculosis:

- Anticancer Activity:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituent Variability: Changes in the substituents on the phenyl ring or the cyclohexene core can enhance or diminish biological activity.

- Hydrophobicity and Polar Surface Area: Modifications that alter hydrophobicity or polar surface area significantly impact the compound's ability to permeate cellular membranes and interact with biological targets .

Q & A

Q. What are the established synthetic routes for (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester?

The compound is typically synthesized via esterification or alkylation reactions. A common approach involves refluxing the carboxylic acid precursor (e.g., (4-Phenyl-1-cyclohexenyl)acetic acid) with methanol in the presence of a catalyst like sulfuric acid or using methylating reagents (e.g., methyl iodide). For example, analogous ester syntheses employ potassium carbonate as a base in anhydrous acetone under reflux conditions, followed by extraction and purification . Optimization of reaction time and stoichiometry is critical to achieving high yields (>80%) .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) to confirm molecular weight and fragmentation patterns. For example, methyl esters often show characteristic peaks at m/z corresponding to [M+H]+ or [M-CH3O]+ .

- Infrared (IR) Spectroscopy: Bands near 1730–1750 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-O ester stretch) are diagnostic .

- Nuclear Magnetic Resonance (NMR): ¹H NMR signals for the methyl ester group appear as a singlet near δ 3.6–3.7 ppm, while the cyclohexenyl protons show splitting patterns dependent on substituents .

Q. What are the key physicochemical properties relevant to its handling?

Critical properties include:

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | Not reported; likely liquid at RT | [4, 18] |

| Boiling Point | ~86–91°C (at 13 mmHg) | [18] |

| Solubility | Lipophilic; soluble in acetone, ether | [6] |

| Stability | Sensitive to hydrolysis; store anhydrous at -20°C | [9, 11] |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties?

Discrepancies in data (e.g., proton affinity, entropy changes) may arise from experimental conditions (gas vs. liquid phase) or calibration errors. To reconcile:

Q. What are the challenges in optimizing reaction yields for this ester?

Key challenges include:

- Steric hindrance from the cyclohexenyl group, which slows esterification. Mitigate by using excess methanol or microwave-assisted synthesis .

- Byproduct formation (e.g., diesters or hydrolyzed acids). Monitor via TLC (hexane:ethyl acetate, 3:1) and optimize reaction time .

- Catalyst selection: Acidic catalysts (H₂SO₄) may promote cyclohexenyl ring rearrangement; consider milder bases like K₂CO₃ .

Q. How does the compound’s stability under various conditions affect experimental design?

- Hydrolysis: Susceptible to aqueous or enzymatic cleavage. Use anhydrous solvents and inert atmospheres during synthesis .

- Thermal degradation: Avoid prolonged heating above 100°C. For long-term storage, lyophilize and store under nitrogen .

- Photostability: UV exposure may isomerize the cyclohexenyl double bond; conduct reactions in amber glassware .

Q. What computational methods are used to predict its reactivity and metabolic pathways?

- Density Functional Theory (DFT): Models transition states for ester hydrolysis or ring-opening reactions .

- Molecular Dynamics (MD): Simulates interactions with enzymes (e.g., esterases) to predict metabolic byproducts like phenylacetic acid derivatives .

- QSAR Models: Relate structural features (e.g., logP, polar surface area) to bioavailability or toxicity .

Data Contradiction Analysis

Q. How to address conflicting spectral data in literature?

- Mass Spectra: Compare fragmentation patterns across ionization methods (EI vs. CI). For example, discrepancies in [M+H]+ intensity may stem from instrument sensitivity .

- NMR Shifts: Variations in δ values can arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. Refer to internal standards (e.g., TMS) for calibration .

Methodological Recommendations

- Synthesis: Prioritize anhydrous conditions and inert gas purging to minimize hydrolysis .

- Characterization: Combine MS, IR, and NMR for structural elucidation. Validate purity via elemental analysis (±0.5% theoretical) .

- Toxicity Screening: Use liver microsome assays to identify metabolic pathways and potential toxic metabolites (e.g., 4-hydroxyphenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.